REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[C:4]([Cl:9])[CH:3]=1.N1C=CC=CC=1.Cl[C:17]([O:19][CH:20]([CH3:22])[CH3:21])=[O:18]>CN(C=O)C>[Cl:9][C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][C:5]=1[OH:8])[NH:1][C:17](=[O:18])[O:19][CH:20]([CH3:22])[CH3:21]
|
Name
|
|
Quantity
|
21.45 g
|
Type
|
reactant
|
Smiles
|
NC1=CC(=C(C=C1)O)Cl
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
16.5 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at 25°C. for 16 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
poured into ice-dilute hydrochloric acid
|
Type
|
STIRRING
|
Details
|
After 4 hours stirring
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
a solid separates out and is filtered off
|
Type
|
CUSTOM
|
Details
|
Crystallization from methanol
|
Type
|
CUSTOM
|
Details
|
gives 14.5 grams, 42%, melting point 89°C. to 90°C.
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C(NC(OC(C)C)=O)C=CC1O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |